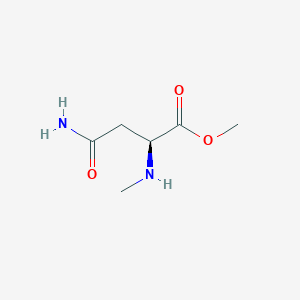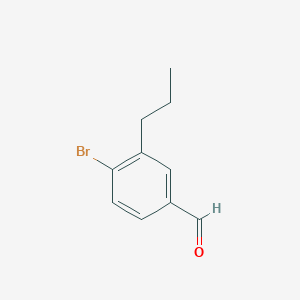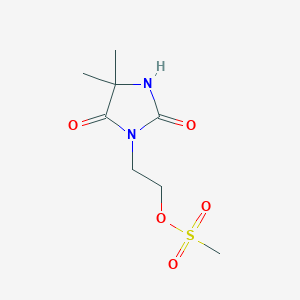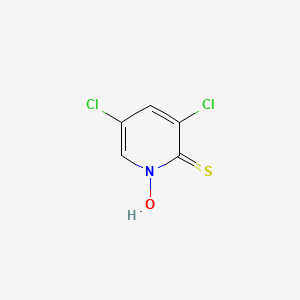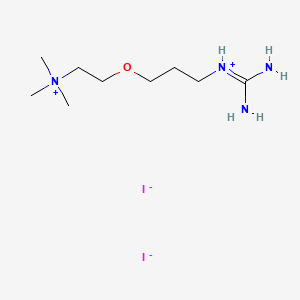
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is a quaternary ammonium compound with a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide typically involves the reaction of 3-guanidinopropylamine with (2-bromoethyl)trimethylammonium bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydriodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as proteins and nucleic acids. The guanidine group can form hydrogen bonds and electrostatic interactions with these biomolecules, affecting their structure and function. The quaternary ammonium group enhances the compound’s solubility and stability in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium chloride
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium bromide
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium sulfate
Uniqueness
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to other similar compounds with different counterions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
92876-63-6 |
|---|---|
Molecular Formula |
C9H24I2N4O |
Molecular Weight |
458.12 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneazaniumyl)propoxy]ethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C9H23N4O.2HI/c1-13(2,3)6-8-14-7-4-5-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI Key |
MKBUCRCXFFKDQL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCCC[NH+]=C(N)N.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



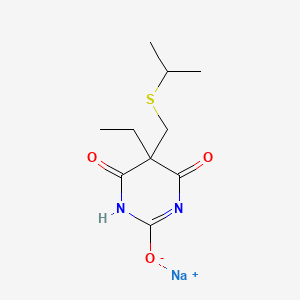
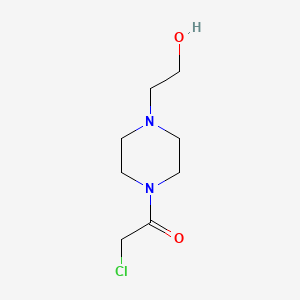
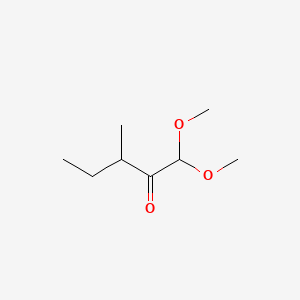
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
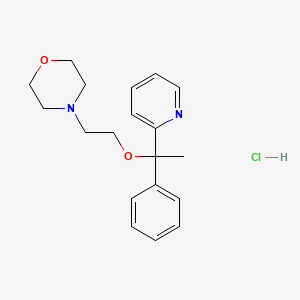
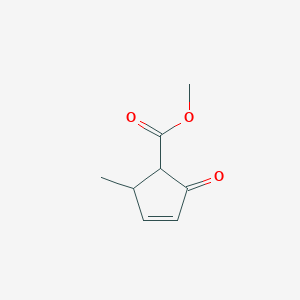
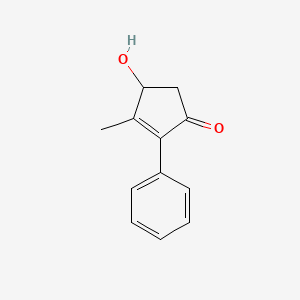
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
